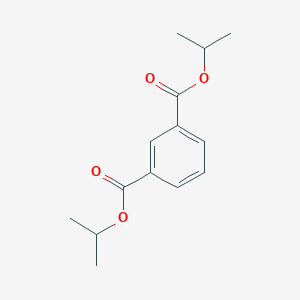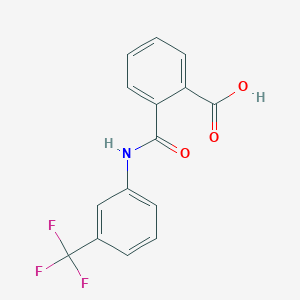
3'-(Trifluoromethyl)phthalanilic acid
Overview
Description
“3’-(Trifluoromethyl)phthalanilic acid” is a chemical compound with the molecular formula C15H10F3NO3 . It has a molecular weight of 309.24 g/mol . The IUPAC name for this compound is 2-[[3-(trifluoromethyl)phenyl]carbamoyl]benzoic acid .
Molecular Structure Analysis
The InChI string for “3’-(Trifluoromethyl)phthalanilic acid” is InChI=1S/C15H10F3NO3/c16-15(17,18)9-4-3-5-10(8-9)19-13(20)11-6-1-2-7-12(11)14(21)22/h1-8H,(H,19,20)(H,21,22) . The Canonical SMILES string is C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)O .
Physical And Chemical Properties Analysis
The computed properties for “3’-(Trifluoromethyl)phthalanilic acid” include a XLogP3-AA value of 3.2, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 6 .
Scientific Research Applications
Application in Agriculture: Improving Fruit Quality and Yield in Cowpea
Specific Scientific Field
This application falls under the field of Agriculture .
Summary of the Application
Phthalanilic Acid (PPA), with biostimulatory functions, has been increasingly applied to fruit and vegetable production . In this study, the regulatory function of foliar spraying PPA at the flowering timing in morphometric parameters of cowpea plants were investigated .
Methods of Application
The method of application involved foliar spraying PPA at the flowering timing . The study investigated various parameters including length, width, single pod weight and yield, physiological parameters (relative electrical conductivity), and biochemical parameters (antioxidant enzymes activity, photosynthetic pigment, malondialdehyde, vitamin C, soluble protein, and soluble sugar content) of cowpea plants .
Results or Outcomes
PPA treatments exhibited higher antioxidant enzymes activities, lower relative conductivity, increased photosynthetic pigment levels and amounts of free proline . Furthermore, the length, width and weight of single pod, podding rate, vitamin C, soluble protein, and soluble sugar content were increased by 200 mg L 1 PPA . These data, together with an increased yield of 15.89%, suggest that PPA positively regulates the growth and development, improving fruit quality and yield, especially at 200 mg L 1 .
Application in Plant Science: Inducing Resistance to Drought Stress in Pepper Seedlings
Specific Scientific Field
This application falls under the field of Plant Science .
Summary of the Application
Phthalanilic acid (PPA), as a plant growth regulator, can promote the growth and development of crops . This study evaluated the ideal application concentration and frequency of PPA-induced drought resistance in pepper seedlings .
Methods of Application
The concentration of PPA was 133.3 mg·L −1; 200.0 mg·L −1; 266.7 mg·L −1, and some key indicators were investigated, including leaf wilting index (LWI), relative water content (RWC), and malondialdehyde (MDA) .
Results or Outcomes
PPA increased the chlorophyll, plant height, stem diameter, root-shoot ratio, and seedling index of pepper leaves under light drought stress (LDS), moderate drought stress (MDS), and severe drought stress (SDS) . The net photosynthetic rate (Pn), stomatal conductance (Gs), intercellular CO 2 concentration (Ci), transpiration rates (Tr), and water-use efficiency (WUE) in the PPA-treated pepper leaves under LDS and MDS were improved, while their stomatal limitation (Ls) were reduced . PPA also boosted the activities of enzymatic antioxidants (superoxide dismutase, catalase, and peroxidase), as well as enhanced the accumulation of osmotic substances such as soluble sugar, soluble protein, and free proline in pepper leaves under LDS, MDS, and SDS .
Safety And Hazards
When handling “3’-(Trifluoromethyl)phthalanilic acid”, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO3/c16-15(17,18)9-4-3-5-10(8-9)19-13(20)11-6-1-2-7-12(11)14(21)22/h1-8H,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMRPOSNJLCIBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166921 | |
| Record name | Phthalanilic acid, 3'-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-(Trifluoromethyl)phthalanilic acid | |
CAS RN |
16053-36-4 | |
| Record name | Phthalanilic acid, 3'-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016053364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16053-36-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225615 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phthalanilic acid, 3'-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-(TRIFLUOROMETHYL)PHTHALANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-((3-(Trifluoromethyl)phenyl)carbamoyl)benzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z86XE4YS3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol)](/img/structure/B168327.png)
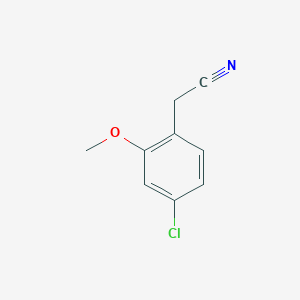

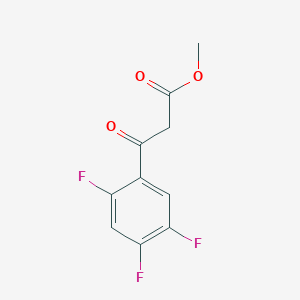

![4-chloro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B168339.png)
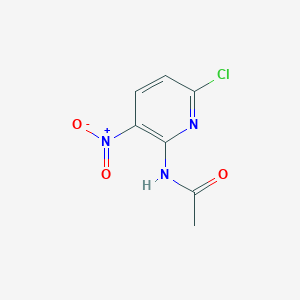
![1-Cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid](/img/structure/B168344.png)
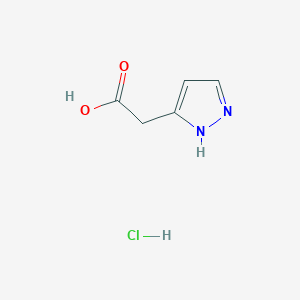
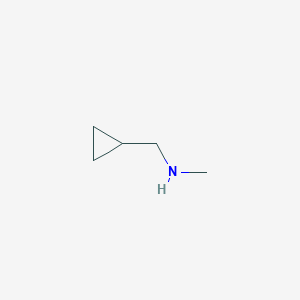
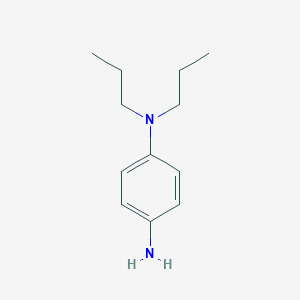
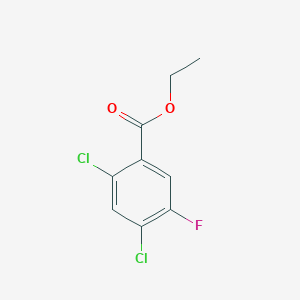
![(1S,3S)-Methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate](/img/structure/B168359.png)
